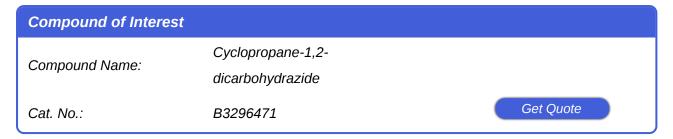


# Synthesis and Characterization of Cyclopropane-1,2-dicarbohydrazide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of cis-**Cyclopropane-1,2-dicarbohydrazide**, a molecule of interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities.

### Introduction

**Cyclopropane-1,2-dicarbohydrazide** is a derivative of cyclopropane-1,2-dicarboxylic acid, featuring two hydrazide functional groups. The strained cyclopropane ring and the presence of hydrogen-bonding hydrazide moieties contribute to its distinct chemical properties and potential applications as, for example, an enzyme inhibitor or a nucleating agent in polymers.[1] This document details the synthetic route from its corresponding dicarboxylic acid and outlines the key analytical techniques for its characterization.

# Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide

The primary synthetic route to cis-**Cyclopropane-1,2-dicarbohydrazide** involves the reaction of cis-cyclopropane-1,2-dicarboxylic acid with hydrazine.[1] This two-step process begins with the formation of the cyclopropane ring, followed by the conversion of the carboxylic acid groups to hydrazides.



### Synthesis of cis-Cyclopropane-1,2-dicarboxylic acid

The precursor, cis-cyclopropane-1,2-dicarboxylic acid, can be synthesized via the cyclopropanation of maleic or fumaric acid derivatives.[1] One common method involves the hydrolysis of 3-oxabicyclo[3.1.0]hexane-2,4-dione.[2]

# Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide from cis-Cyclopropane-1,2-dicarboxylic acid

The conversion of the dicarboxylic acid to the dicarbohydrazide is achieved through a reaction with hydrazine hydrate.[1]

# Experimental Protocol: Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide

#### Materials:

- cis-Cyclopropane-1,2-dicarboxylic acid
- Hydrazine hydrate
- Ethanol
- Deionized water

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ciscyclopropane-1,2-dicarboxylic acid in ethanol.
- Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate.
  The reaction is typically carried out under reflux conditions.[1]
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).



 Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure cis-Cyclopropane-1,2-dicarbohydrazide.[1]

# Characterization of Cyclopropane-1,2-dicarbohydrazide

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized **Cyclopropane-1,2-dicarbohydrazide**.

**Physicochemical Properties** 

Property	Value	Reference
Molecular Formula	C5H10N4O2	[3]
Molecular Weight	158.16 g/mol	[3]
IUPAC Name	(1S,2R)-cyclopropane-1,2- dicarbohydrazide	[1]
Canonical SMILES	C1C(C1C(=O)NN)C(=O)NN	[1]
Purity	≥98%	[3]

### **Spectroscopic Data**

While specific spectral data for **Cyclopropane-1,2-dicarbohydrazide** is not extensively published, the expected characteristic signals can be inferred from the analysis of its precursor, cyclopropane-1,2-dicarboxylic acid, and related hydrazide compounds.

#### 3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

• ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the cyclopropane ring protons and the protons of the hydrazide groups (-NH and -NH<sub>2</sub>). Due to the symmetry of the cis isomer, the cyclopropyl protons would likely present as a complex multiplet. The chemical shift for cyclopropane protons is typically observed at a very high field, around 0.22 ppm.[4] The amide and amine protons of the hydrazide group would appear as broad singlets at a lower field.



• ¹³C NMR: The carbon NMR spectrum should display distinct signals for the cyclopropane carbons and the carbonyl carbons of the hydrazide groups.

#### 3.2.2. Infrared (IR) Spectroscopy

The IR spectrum is a crucial tool for identifying the functional groups present in the molecule.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Reference
N-H stretching (hydrazide)	3200-3400	General IR tables
C=O stretching (amide I)	~1650	General IR tables
N-H bending (amide II)	~1550	General IR tables
C-H stretching (cyclopropane)	~3080-3040	[5]
-CH <sub>2</sub> - deformation (cyclopropane)	1480-1440	[5]
-CH <sub>2</sub> - skeletal vibration (cyclopropane)	1020-1000	[5]

#### 3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of **Cyclopropane-1,2-dicarbohydrazide** would show a molecular ion peak (M+) corresponding to its molecular weight (158.16 g/mol ).[3] Fragmentation patterns would likely involve the loss of the hydrazide groups.

# Visualizing the Synthesis and Structure Synthesis Workflow

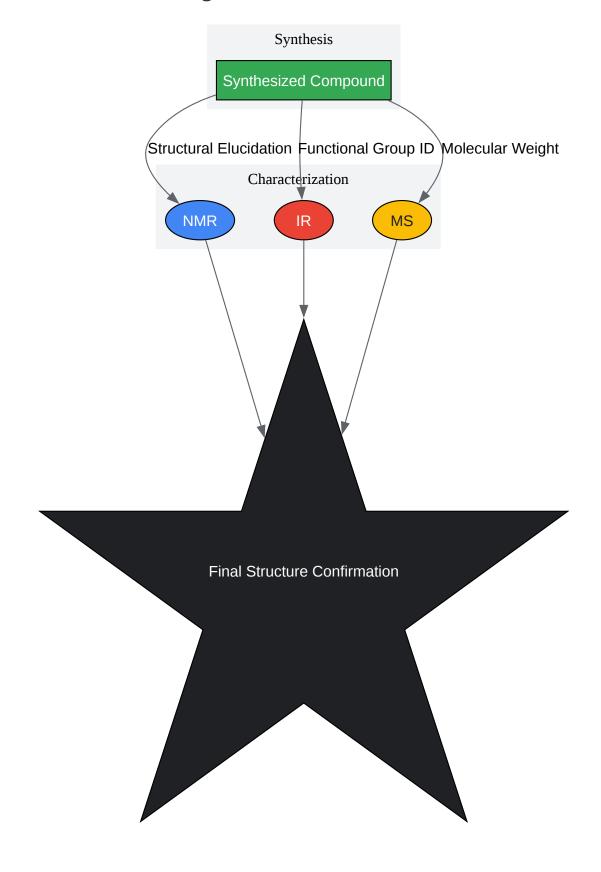


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Caption: Synthetic pathway for cis-Cyclopropane-1,2-dicarbohydrazide.

## **Characterization Logic**





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Caption: Logic flow for the characterization of the synthesized compound.

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